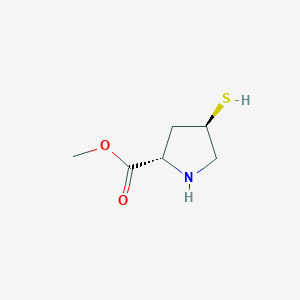

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate

Descripción

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester at the C2 position and a thiol (-SH) group at the C4 position. Its stereochemistry (2S,4R) distinguishes it from other diastereomers, such as the (2S,4S) configuration commonly reported in synthetic studies .

Propiedades

Fórmula molecular |

C6H11NO2S |

|---|---|

Peso molecular |

161.22 g/mol |

Nombre IUPAC |

methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2S/c1-9-6(8)5-2-4(10)3-7-5/h4-5,7,10H,2-3H2,1H3/t4-,5+/m1/s1 |

Clave InChI |

LDAXEFKQVFCZJY-UHNVWZDZSA-N |

SMILES isomérico |

COC(=O)[C@@H]1C[C@H](CN1)S |

SMILES canónico |

COC(=O)C1CC(CN1)S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and thiol-containing compounds.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or sodium hydride.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiol group exhibits strong nucleophilic character, enabling its participation in substitution reactions. For example:

-

Displacement of Sulfinyl Groups : In carbapenem antibiotic synthesis, the thiol group reacts with sulfinyl-containing intermediates. A reaction involving (2S,4S)-2-dimethylcarbamoyl-4-mercaptopyrrolidine (a structural analog) demonstrated substitution at the thiol site when treated with a sulfinyl carbapenem derivative in tetrahydrofuran (THF). The reaction achieved a 78% yield under cryogenic conditions (-40°C to -10°C) with bromomagnesium N-isopropyl-N-cyclohexylamide as a base .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Sulfinyl group displacement | THF, -40°C to -10°C, MgBr-based base | 78% |

Thiol-Mediated Coupling Reactions

The compound serves as a key intermediate in synthesizing β-lactam antibiotics:

-

Carbapenem Synthesis : In a multi-step synthesis of meropenem, the thiol group displaces a diphenoxyphosphoryloxy group on a carbapenem core. The reaction occurs in N,N-dimethylformamide (DMF) at -45°C with diisopropylethylamine (DIPEA) as a base. Subsequent hydrogenation and crystallization yielded meropenem trihydrate (21.6 g from 50 g starting material) .

| Step | Conditions | Key Reagents | Outcome |

|---|---|---|---|

| Thiol coupling | DMF, -45°C, DIPEA | Pd/C, N-methylmorpholine | Meropenem trihydrate |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. For instance:

-

Base-Mediated Hydrolysis : Treatment with aqueous sodium hydroxide or lithium hydroxide in THF/water mixtures would cleave the ester to (2S,4R)-4-mercaptopyrrolidine-2-carboxylic acid.

Reaction Optimization and Challenges

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as antimicrobial agents due to their ability to inhibit bacterial growth effectively.

2. Antimicrobial Activity

Research has demonstrated that methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate and its derivatives exhibit antimicrobial properties. A study highlighted that certain mercaptopyrrolidine derivatives showed significant antibacterial activity against Gram-positive bacteria, making them candidates for developing new antibiotics .

3. Anticancer Potential

Similar compounds have shown promise in anticancer research. Studies indicate that pyrrolidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate may share these properties due to its structural features .

4. Enzyme Inhibition Studies

The compound's mercapto group allows it to form covalent bonds with cysteine residues in enzymes, potentially leading to enzyme inhibition. This property is crucial for designing inhibitors targeting specific enzymes involved in disease pathways .

Study on Antimicrobial Effects

A study conducted by Hisoar Pharmaceutical found that 3-[(2S,4S)-4-mercaptopyrrolidine-2-carboxamido]benzoic acid hydrochloride exhibited significant antibacterial activity against various strains of bacteria. The minimal inhibitory concentration (MIC) was effective at low concentrations, indicating strong antimicrobial potential.

Anticancer Research

In a publication from the Journal of Medicinal Chemistry, researchers investigated several benzoic acid derivatives similar to methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate for their effects on cancer cell lines. The findings suggested that these compounds could inhibit tumor growth and promote apoptosis through targeted mechanisms .

Mecanismo De Acción

The mechanism of action of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate involves:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and metabolic processes.

Binding Interactions: The mercapto group can form covalent or non-covalent interactions with target molecules, leading to changes in their function or activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Stereochemical Variants

Methyl (2S,4S)-4-Mercaptopyrrolidine-2-Carboxylate

- Configuration : The (2S,4S) diastereomer is frequently synthesized via thiolactone intermediates (e.g., compound 7 in ) under mild conditions .

- Synthesis : Achieved through nucleophilic ring-opening of thiolactones using sodium methoxide or lithium benzyloxide, yielding derivatives like 2f (96% yield) and 2g (45% yield) .

- Key Differences : The (4R) vs. (4S) configuration alters spatial orientation, impacting molecular recognition in biological systems. For example, (2S,4R) may exhibit distinct binding affinities compared to (2S,4S) in enzyme inhibition assays.

Functional Group Modifications

Nitrobenzyl-Protected Derivatives

- Example : 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (CAS 96034-64-9) .

- Properties : The nitrobenzyl group enhances stability during synthesis but requires deprotection steps for biological activity.

Hydroxyl-Substituted Analogs

Substituent Variations in the Pyrrolidine Ring

Aromatic Substituents

- Example : (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049978-26-8) .

- Comparison : The bromobenzyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester in the target compound.

Methyl-Substituted Derivatives

Table 1: Comparative Data for Selected Pyrrolidine Derivatives

Actividad Biológica

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is a compound with significant biological relevance, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate is characterized by its unique pyrrolidine structure, which includes a mercapto group (-SH) and a carboxylate ester. Its molecular formula is C6H11NO3S, and it has a molecular weight of 175.22 g/mol. The compound's stereochemistry at the 2 and 4 positions contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate exhibit antimicrobial properties. For instance, studies on related peptides derived from scorpion venom have demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate has been investigated for its ability to inhibit specific enzymes. Notably, it has been reported to act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways associated with cancer and other diseases. The compound's inhibitory action is dose-dependent, with specific IC50 values indicating its potency against different PTPs .

Synthesis

The synthesis of methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to ensure the desired stereochemistry is achieved. The use of chiral auxiliaries has been noted to enhance the selectivity of the synthesis process .

Case Study 1: Antitumor Activity

A study explored the antitumor effects of methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate analogs on various cancer cell lines. Results indicated that these compounds exhibited cytotoxic effects on HL60 and MCF7 cell lines, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Pharmacokinetics

In vivo studies assessing the pharmacokinetics of methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate revealed favorable absorption characteristics when administered orally. The compound demonstrated a bioavailability range of 18.2% to 38.4%, suggesting that modifications to its structure could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for achieving high stereochemical purity in Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate?

To synthesize this compound with high stereochemical control, two primary methods are validated:

- Electrophilic Amination : Reacting an N-protected (S)-pyroglutamate ester with appropriate amination reagents yields a diastereomeric mixture (typically 9:1 ratio of (2S,4R) to (2S,4S)), which can be separated via chiral chromatography .

- Michael Addition : Utilizing dehydroalanine derivatives and sodium N-benzyloxycarbonylaminomalonate ester, followed by hydrolysis and decarboxylation, produces all four stereoisomers. Subsequent resolution via crystallization or chromatography is required .

Key Considerations : Use chiral auxiliaries or catalysts to enhance stereoselectivity. Purification via HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for isolating the (2S,4R) isomer.

Q. How can the stereochemical configuration of Methyl (2S,4R)-4-mercaptopyrrolidine-2-carboxylate be experimentally confirmed?

- X-Ray Crystallography : The gold standard for absolute configuration determination. For example, related pyrrolidine derivatives (e.g., (2S,4R)-4-ammonio-5-oxopyrrolidine-2-carboxylate) have been resolved using SHELX software, with refinement parameters (R factor < 0.03) ensuring accuracy .

- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with those of known stereoisomers to identify Cotton effects correlated with specific configurations.

- Chiral HPLC : Validate purity by comparing retention times with authentic standards.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the mercapto group .

- Handling : Use gloveboxes or fume hoods to avoid exposure to moisture and air. The compound’s thiol group may release H₂S under acidic conditions, necessitating pH-neutral environments .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Refer to GHS guidelines for hazard statements (e.g., H315, H319, H335) .

Advanced Questions

Q. How does the mercapto group influence the compound’s reactivity in peptide coupling and conformational studies?

- Peptide Synthesis : The thiol group requires protection (e.g., trityl or Fmoc groups) during solid-phase synthesis to prevent nucleophilic side reactions. Deprotection with trifluoroacetic acid (TFA) or tris(2-carboxyethyl)phosphine (TCEP) restores reactivity .

- Conformational Locking : The mercapto group can form disulfide bonds or coordinate metals, stabilizing specific conformations. For example, in pyroglutamic acid derivatives, axial carboxylate substituents and equatorial ammonium groups create rigid frameworks for β-turn mimetics .

Q. What analytical strategies resolve contradictions in NMR data for diastereomeric mixtures?

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to differentiate diastereomers. For instance, NOE correlations between the mercapto proton and adjacent pyrrolidine protons can confirm spatial arrangements .

- Dynamic HPLC : Employ temperature-controlled chiral columns to enhance separation efficiency for closely eluting peaks.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) paired with isotopic pattern analysis distinguishes diastereomers based on fragmentation pathways.

Q. What role does this compound play in designing β-turn mimetics for peptide therapeutics?

- Structural Scaffolding : The (2S,4R) configuration mimics the cis-amide bond geometry required for β-turns, enabling stable interactions with biological targets (e.g., GPCRs or enzymes) .

- Case Study : Substituted pyroglutamic acid derivatives lock peptide bonds in cis-geometry, enhancing protease resistance and bioavailability. For example, 4-aminopyroglutamic acid residues are used in VIa/VIb β-turn mimetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.